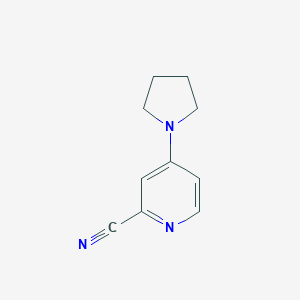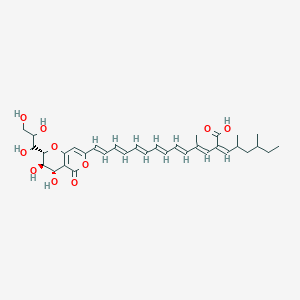![molecular formula C17H15NO2 B179835 Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate CAS No. 118553-21-2](/img/structure/B179835.png)
Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate, also known as MDP-2-P, is a chemical compound that belongs to the class of substituted phenethylamines. It is a precursor to the synthesis of a variety of psychoactive substances, such as MDMA and MDA. MDP-2-P is a white or off-white crystalline powder that is soluble in organic solvents like ethanol and acetone.
Mechanism of Action
The mechanism of action of Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate is not well understood. However, it is believed to act as a precursor to the synthesis of MDMA and MDA, which are known to act as serotonin-norepinephrine-dopamine releasing agents. This suggests that this compound may have similar effects on the central nervous system.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a precursor to the synthesis of psychoactive substances like MDMA and MDA, which are known to produce feelings of euphoria, increased sociability, and heightened empathy. These effects are thought to be mediated by the release of serotonin, norepinephrine, and dopamine in the brain.
Advantages and Limitations for Lab Experiments
Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate is a useful precursor in the synthesis of psychoactive substances like MDMA and MDA. It can also be used as a chemical reagent in organic synthesis. However, its use is limited by its potential for abuse and its legal status in many countries. Additionally, the synthesis of this compound and its derivatives requires specialized equipment and expertise, making it difficult to produce in large quantities.
Future Directions
There are several future directions for research on Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of its potential as a chemical reagent in organic synthesis. Additionally, further studies are needed to understand the mechanism of action and the biochemical and physiological effects of this compound. Finally, there is a need for research on the potential risks associated with the use of this compound and its derivatives.
Synthesis Methods
Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate can be synthesized by the condensation of benzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene with sodium borohydride. The reduction yields the corresponding amine, which can be further reacted with methyl acrylate to form this compound. This synthesis method is commonly used in the production of MDMA and MDA.
Scientific Research Applications
Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate has been used in scientific research for its potential as a precursor to psychoactive substances. It has also been studied for its potential as a chemical reagent in organic synthesis. Additionally, this compound has been used in forensic analysis to identify the presence of MDMA and MDA in biological samples.
Properties
| 118553-21-2 | |
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
methyl 2-(benzhydrylideneamino)prop-2-enoate |
InChI |
InChI=1S/C17H15NO2/c1-13(17(19)20-2)18-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1H2,2H3 |
InChI Key |
SGKYVWKJSCXXKM-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=C)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C(=C)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


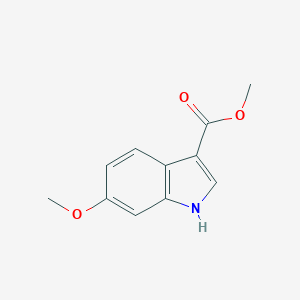
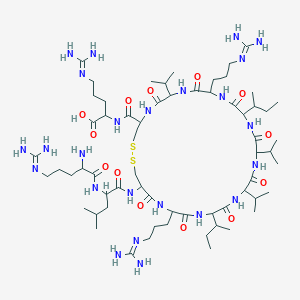
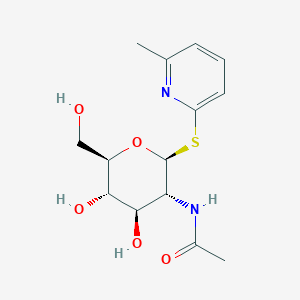
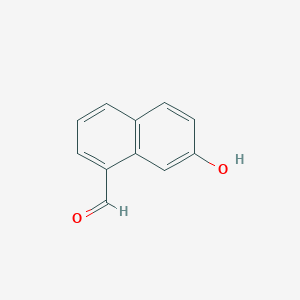
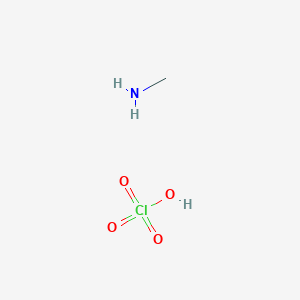
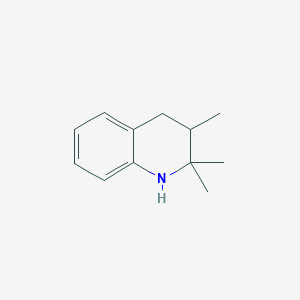
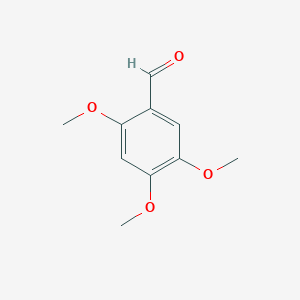

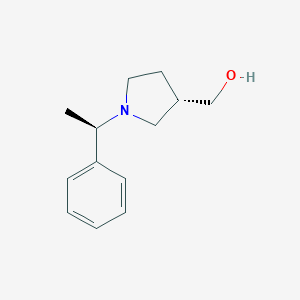
![(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate](/img/structure/B179772.png)
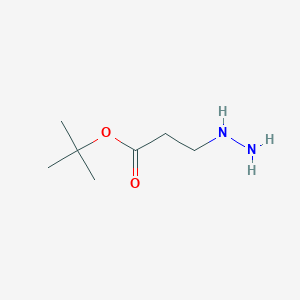
![[4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B179782.png)
